[{2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid
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Description
The compound [{2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid
is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. It includes a piperazine ring, a phenyl group, an acetic acid group, and a tert-butoxycarbonyl group .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : The Ugi reaction involving N-tert-butoxycarbonyl-protected α-amino acids leads to efficient microwave-assisted cyclization, producing diastereomerically pure, racemic piperazine-2,5-diones. This process involves enolization equilibration in acetic acid at high temperatures (Nikulnikov et al., 2010).
Molecular Structure Studies : The molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate has been reported, detailing bond lengths and angles typical for piperazine-carboxylates (Mamat et al., 2012).
Antimicrobial and Antiparasitic Activities
Antibacterial and Antifungal Properties : Derivatives like tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate show moderate antibacterial and antifungal activities against various microorganisms (Kulkarni et al., 2016).
Antihelminthic Activity : Piperazine derivatives have been observed to show significant antihelminthic activity, with some compounds being more effective than standard treatments like albendazole (Mavrova et al., 2006).
Other Applications
Polyamide Synthesis : Piperazine derivatives have been used in the synthesis of polyamides containing uracil and adenine, demonstrating solubility in water and potential applications in polymer science (Hattori & Kinoshita, 1979).
Stability Studies : The stability of substances like 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one under stressful conditions was investigated, revealing stability to UV radiation, high temperatures, and oxidants, but instability to hydrolysis in alkaline environments (Gendugov et al., 2021).
Properties
IUPAC Name |
2-(N-[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-oxoethyl]anilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5/c1-19(2,3)27-18(26)21-11-9-20(10-12-21)16(23)13-22(14-17(24)25)15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDKZAIVIYATBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CN(CC(=O)O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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